molecular formula C19H21NO5 B4112314 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid

4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid

Cat. No. B4112314
M. Wt: 343.4 g/mol
InChI Key: CVVOJOJMQDCUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid, also known as DMPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPBA is a derivative of benzoic acid and has a molecular formula of C20H23NO4.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid may also interact with other enzymes and receptors in the body, leading to its various biological effects.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in animal models. It has also been shown to inhibit platelet aggregation and reduce the formation of thrombi, making it a potential candidate for the prevention of cardiovascular diseases. 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid include its limited solubility in water and its potential interactions with other enzymes and receptors in the body, which may complicate its biological effects.

Future Directions

There are many potential future directions for the study of 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid. One potential direction is the development of new drugs based on the structure of 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid, which may possess improved pharmacological properties. Another potential direction is the study of the interactions between 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid and various enzymes and receptors in the body, which may provide insights into its mechanism of action. Additionally, the use of 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid as a building block for the synthesis of novel materials and polymers may lead to the development of new materials with unique properties.

Scientific Research Applications

4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biochemistry, 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been used as a tool for studying protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

4,5-dimethoxy-2-(2-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-13(12-8-6-5-7-9-12)18(21)20-15-11-17(25-3)16(24-2)10-14(15)19(22)23/h5-11,13H,4H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVOJOJMQDCUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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